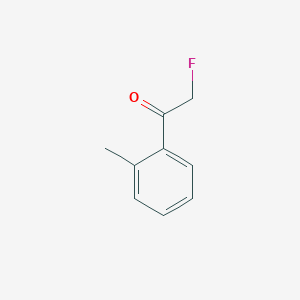![molecular formula C26H30N4O4S B2531933 N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 1223980-92-4](/img/structure/B2531933.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the pyridazine moiety: This step may involve the reaction of a hydrazine derivative with a diketone or similar compound to form the pyridazine ring.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction, where a thiol group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under appropriate conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated rings.
科学的研究の応用
N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3,4-dimethoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
- **N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-32-20-5-4-6-21(16-20)35-25-10-9-24(28-29-25)30-13-11-19(12-14-30)26(31)27-17-18-7-8-22(33-2)23(15-18)34-3/h4-10,15-16,19H,11-14,17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNUGTZHEVDJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)

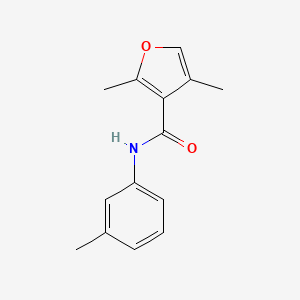
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)
![tert-butyl N-[(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)methyl]carbamate](/img/structure/B2531857.png)
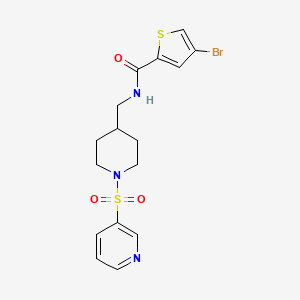
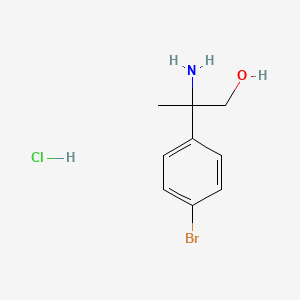
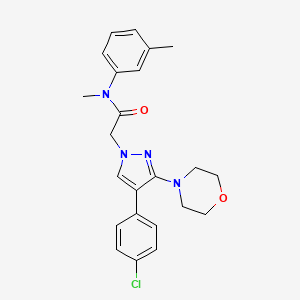
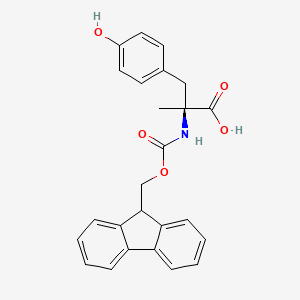
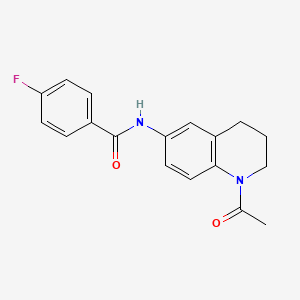
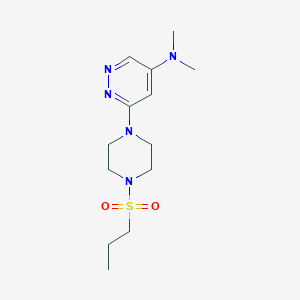
![N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2531869.png)
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)
